molecular formula C6H7N3O2 B7767323 N-Hydroxy-1-oxy-nicotinamidine

N-Hydroxy-1-oxy-nicotinamidine

Cat. No.: B7767323
M. Wt: 153.14 g/mol
InChI Key: QRGUYOXSVWPAGG-UHFFFAOYSA-N
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Description

N-Hydroxy-1-oxy-nicotinamidine is a heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a basic heteroaromatic organic compound. This compound is notable for its unique structure, which includes an amino group, a hydroxyimino group, and a pyridine ring with an N-oxide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-oxy-nicotinamidine typically involves the reaction of pyridine derivatives with suitable reagents. One common method is the condensation of 3-hydroxy-2-methylpyridine 1-oxide with substituted benzaldehydes, followed by nucleophilic aromatic substitution . Another approach involves the use of Grignard reagents with pyridine N-oxides in the presence of acetic anhydride or DMF to yield substituted pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-oxy-nicotinamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the N-oxide group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides, Grignard reagents, and organolithium compounds are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce aminopyridines.

Scientific Research Applications

N-Hydroxy-1-oxy-nicotinamidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-1-oxy-nicotinamidine involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The amino and hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-1-oxy-nicotinamidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-oxide group enhances its reactivity and potential as a ligand in coordination chemistry, while the amino and hydroxyimino groups provide additional sites for interaction with biological targets.

Properties

IUPAC Name

N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGUYOXSVWPAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92757-16-9
Record name N-Hydroxy-1-oxy-nicotinamidine
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